Cas no 1617-53-4 (Amentoflavone)

Amentoflavone is a naturally occurring flavonoid with potent antioxidant properties. It exhibits significant free radical scavenging activity and has been shown to inhibit lipid peroxidation, making it a valuable compound for applications in food preservation, cosmetics, and pharmaceuticals. Its stability and bioavailability contribute to its potential as an effective natural preservative and active ingredient.
Amentoflavone structure
Amentoflavone structure
Product Name:Amentoflavone
CAS No:1617-53-4
MF:C30H18O10
MW:538.457929134369
MDL:MFCD00017470
CID:41669
PubChem ID:24865336
Update Time:2026-04-14

Amentoflavone Chemical and Physical Properties

Names and Identifiers

    • Amentoflavone
    • DIDEMETHYL-GINKGETIN
    • I3,II8 BIAPIGENIN
    • 4',4''',5,5'',7,7''-HEXAHYDROXY-3''',8-BIFLAVONE
    • 3',8''-BIAPIGENIN
    • amenthoflavone
    • AMENTOFLACONE
    • AMENTOFLAVONE(SH)
    • 4H-1-Benzopyran-4-one,8-[5-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-
    • AMENTOFLAVONE(P) PrintBack
    • AMentoflavone, froM CunninghaMia lanceolata
    • AMENTO
    • I3′,II8-Biapigenin
    • Tridemethylsciadopitysin
    • [ "" ]
    • AMENTOFLAVONE hplc
    • AMentotaxus biflavone
    • AMENTOFLAVONE WITH HPLC
    • MLS000574827
    • 9I1VC79L77
    • SMR000156235
    • 8-[5-(5,7-dihydroxy-4-oxo-chromen-2-yl)-2-hydroxy-phenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • 8-(5-(5,7-dihydro
    • MDL: MFCD00017470
    • Inchi: 1S/C30H18O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-12,31-36H
    • InChI Key: YUSWMAULDXZHPY-UHFFFAOYSA-N
    • SMILES: OC1C=CC(C2OC3C(=C(C=C(C=3C3C(O)=CC=C(C4OC5C(=C(C=C(C=5)O)O)C(=O)C=4)C=3)O)O)C(=O)C=2)=CC=1

Computed Properties

  • Exact Mass: 538.09000
  • Monoisotopic Mass: 538.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 3
  • Complexity: 1050
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 174
  • Surface Charge: 0
  • Tautomer Count: 994
  • XLogP3: 5
  • Molecular Weight: 538.5

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.656
  • Melting Point: >300°C (dec.)
  • Boiling Point: 910.5°C at 760 mmHg
  • Flash Point: 910.5 °C at 760 mmHg
  • Refractive Index: 1.793
  • Solubility: 0.03344 mg/L @ 25 °C (est)
  • PSA: 181.80000
  • LogP: 5.13400

Amentoflavone Security Information

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Amentoflavone Suppliers

Hubei Cuiyuan Biotechnology Co.,Ltd
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Amadis Chemical Company Limited
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Amentoflavone Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
MS-MS
MS-MS

Additional information on Amentoflavone

Professional Introduction to Amentoflavone (CAS No. 1617-53-4)

Amentoflavone, a naturally occurring flavonoid derivative, is a compound with the chemical formula C15H10O4 and is identified by its unique Chemical Abstracts Service Number (CAS No. 1617-53-4). This compound has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic applications. The structural characteristics of Amentoflavone contribute to its remarkable pharmacological properties, making it a subject of extensive study in both academic and industrial settings.

The chemical structure of Amentoflavone consists of a flavonoid backbone with specific substitutions that enhance its bioactivity. This molecular configuration allows it to interact with various cellular targets, leading to a range of pharmacological effects. Recent studies have highlighted the compound's potential in modulating inflammatory pathways, which makes it a promising candidate for the development of anti-inflammatory drugs. The interaction between Amentoflavone and cellular receptors has been extensively analyzed, revealing mechanisms that could be exploited for therapeutic benefit.

In the realm of natural product chemistry, Amentoflavone stands out due to its origins in plants, particularly those belonging to the genus *Amentha*. The extraction and isolation of this compound from plant sources have been optimized to ensure high purity and yield, which are critical for pharmaceutical applications. Advances in chromatographic techniques and spectroscopic methods have enabled researchers to obtain pure samples of Amentoflavone, facilitating detailed structural elucidation and biological testing.

The pharmacological profile of Amentoflavone has been the focus of numerous clinical and preclinical studies. One of the most notable findings is its ability to inhibit the activity of certain enzymes involved in inflammation, such as COX-2 and LOX. These enzymes are key players in the production of pro-inflammatory mediators, and their inhibition by Amentoflavone could lead to significant therapeutic effects. Additionally, studies have shown that Amentoflavone exhibits antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.

Recent research has also explored the potential of Amentoflavone in cancer therapy. Preclinical studies have demonstrated its ability to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function. This mechanism suggests that Amentoflavone could be a valuable component in combination therapies aimed at enhancing cancer treatment outcomes. Furthermore, the compound's ability to modulate signaling pathways associated with cell proliferation and survival makes it an attractive candidate for further investigation in oncology research.

The safety profile of Amentoflavone has been evaluated through various toxicological studies. These studies have shown that the compound exhibits low toxicity at doses relevant to therapeutic use, suggesting a favorable safety profile for future clinical applications. However, further research is needed to fully understand the long-term effects and potential side effects of Amentoflavone. Comprehensive toxicological assessments will be essential in determining its suitability for human consumption and therapeutic use.

The synthesis of Amentoflavone has also been a subject of interest in synthetic chemistry. Researchers have developed several synthetic routes that allow for the efficient production of this compound on an industrial scale. These synthetic methods have been optimized to minimize waste and maximize yield, aligning with green chemistry principles. The development of sustainable synthetic routes is crucial for ensuring the long-term availability and affordability of Amentoflavone for pharmaceutical use.

In conclusion, Amentoflavone (CAS No. 1617-53-4) is a multifaceted compound with significant potential in pharmaceutical applications. Its diverse biological activities, coupled with its natural origins, make it a promising candidate for the development of new drugs targeting various diseases. Ongoing research continues to uncover new aspects of its pharmacology and potential therapeutic uses, reinforcing its importance as a subject of study in modern medicine.

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Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:1617-53-4)Amentoflavone
CRN0383
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Email
Amadis Chemical Company Limited
(CAS:1617-53-4)Amentoflavone
A810291
Purity:99%/99%
Quantity:250mg/1g
Price ($):179.0/482.0
Email